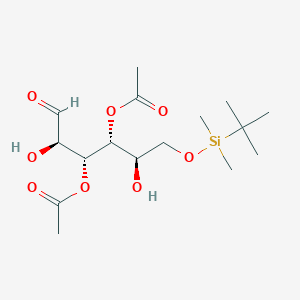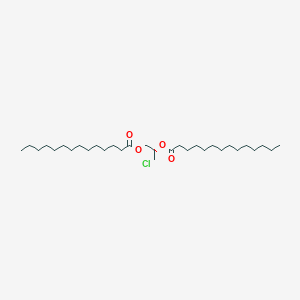![molecular formula C₁₅H₁₇NO₅S B1142134 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid CAS No. 1315552-02-3](/img/no-structure.png)
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid is a useful research compound. Its molecular formula is C₁₅H₁₇NO₅S and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid involves the conversion of a starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "thiourea", "sodium hydroxide", "phenylmethyl bromide", "sodium bicarbonate", "hydrogen peroxide", "acetic acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and thiourea in the presence of sodium hydroxide to form 2,5-dimethoxyphenyl-1,3-thiazolidine-4-carbaldehyde", "Step 2: Alkylation of 2,5-dimethoxyphenyl-1,3-thiazolidine-4-carbaldehyde with phenylmethyl bromide in the presence of sodium bicarbonate to form 2,5-dimethoxyphenyl-1-(phenylmethyl)-1,3-thiazolidine-4-carbaldehyde", "Step 3: Cyclization of 2,5-dimethoxyphenyl-1-(phenylmethyl)-1,3-thiazolidine-4-carbaldehyde with hydrogen peroxide in acetic acid to form 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carbaldehyde", "Step 4: Oxidation of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carbaldehyde with hydrogen peroxide in the presence of acetic acid and sodium chloride to form 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid", "Step 5: Esterification of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid with phenylmethyl alcohol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester", "Step 6: Oxidation of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester with hydrogen peroxide in the presence of acetic acid and sodium chloride to form 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid", "Final product: 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid" ] } | |
CAS RN |
1315552-02-3 |
Product Name |
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid |
Molecular Formula |
C₁₅H₁₇NO₅S |
Molecular Weight |
323.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



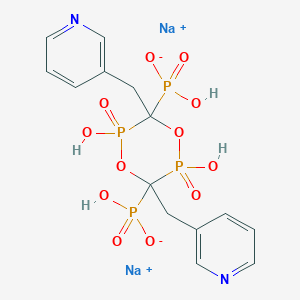
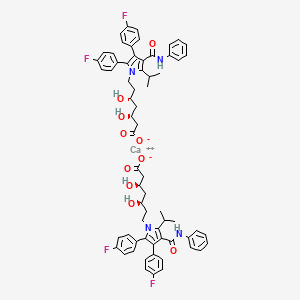
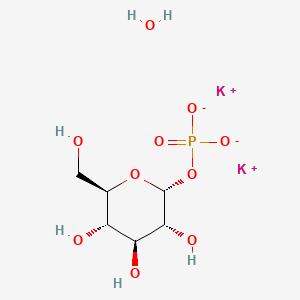
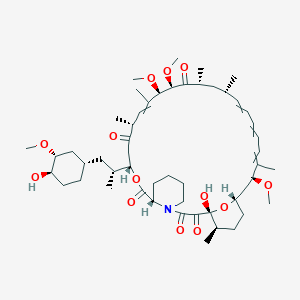
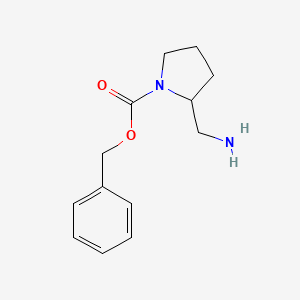

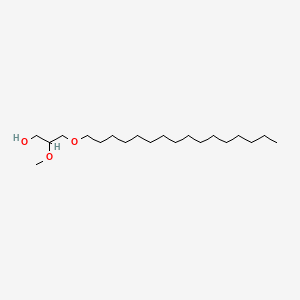
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)
